molecular formula C11H9NO4 B2488034 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid CAS No. 59820-87-0

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid

Cat. No.: B2488034
CAS No.: 59820-87-0
M. Wt: 219.196
InChI Key: OGNISQJNVXONKJ-UHFFFAOYSA-N
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Description

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid is a heterocyclic compound that features an indole core fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid typically involves the construction of the indole core followed by the formation of the dioxin ring. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole or dioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The dioxin ring may enhance the compound’s binding affinity or selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid is unique due to the combination of the indole core and the dioxin ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-11(14)8-3-6-4-9-10(5-7(6)12-8)16-2-1-15-9/h3-5,12H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNISQJNVXONKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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